molecular formula C11H11Cl2N3O B12865455 4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine

4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine

Katalognummer: B12865455
Molekulargewicht: 272.13 g/mol
InChI-Schlüssel: POWUAPCARCXVQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolo[3,4-b]pyridine scaffold.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine involves the inhibition of specific enzymes, such as CDKs. The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[3,4-b]pyridine derivatives

Uniqueness

4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of chlorine atoms enhances its reactivity and potential as an enzyme inhibitor compared to other similar compounds .

Eigenschaften

Molekularformel

C11H11Cl2N3O

Molekulargewicht

272.13 g/mol

IUPAC-Name

4,6-dichloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C11H11Cl2N3O/c12-8-5-9(13)15-11-7(8)6-14-16(11)10-3-1-2-4-17-10/h5-6,10H,1-4H2

InChI-Schlüssel

POWUAPCARCXVQM-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC(=N3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.